molecular formula C13H10ClNOS B1384750 2-chloro-N-(4-mercaptophenyl)benzamide CAS No. 936560-21-3

2-chloro-N-(4-mercaptophenyl)benzamide

Cat. No. B1384750
CAS RN: 936560-21-3
M. Wt: 263.74 g/mol
InChI Key: AFXDVNTWIJXFAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-mercaptophenyl)benzamide (CMPB) is an organic compound belonging to the class of amides, and is a member of the benzamide family. It is an aromatic amide, with a molecular formula of C9H8ClNO2. CMPB has a wide range of applications in the scientific and medical fields, including its use as a reagent for organic synthesis, a drug for treating certain diseases, and a tool for studying biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 2-chloro-N-(4-mercaptophenyl)benzamide is not fully understood. However, it is believed that 2-chloro-N-(4-mercaptophenyl)benzamide binds to the active site of the enzyme cyclooxygenase-2, resulting in the inhibition of the enzyme's activity. This inhibition of cyclooxygenase-2 activity leads to the inhibition of the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
2-chloro-N-(4-mercaptophenyl)benzamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2, resulting in the inhibition of the production of prostaglandins. This inhibition of prostaglandin production leads to the suppression of inflammation and pain. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide has been shown to have anti-tumor activities, and has been studied for its potential use in the treatment of certain forms of cancer.

Advantages And Limitations For Lab Experiments

The use of 2-chloro-N-(4-mercaptophenyl)benzamide in laboratory experiments has several advantages. 2-chloro-N-(4-mercaptophenyl)benzamide is a relatively stable compound, and is easy to synthesize. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide is relatively non-toxic, making it a safe reagent to use in laboratory experiments. However, there are some limitations to the use of 2-chloro-N-(4-mercaptophenyl)benzamide in laboratory experiments. For example, 2-chloro-N-(4-mercaptophenyl)benzamide is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

The potential applications of 2-chloro-N-(4-mercaptophenyl)benzamide are vast, and there are many future directions for research. For example, 2-chloro-N-(4-mercaptophenyl)benzamide could be further studied for its potential use in the treatment of certain forms of cancer. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide could be studied for its potential use as a drug for the treatment of inflammation and pain. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide could be studied for its potential use in the synthesis of a variety of compounds, such as 2-chloro-N-phenylbenzamide. Finally, 2-chloro-N-(4-mercaptophenyl)benzamide could be studied for its potential use as a tool for studying biochemical and physiological processes, such as the effects of 2-chloro-N-(4-mercaptophenyl)benzamide on the activity of the enzyme cyclooxygenase-2.

Scientific Research Applications

2-chloro-N-(4-mercaptophenyl)benzamide has been used in a variety of scientific research applications, including its use as a reagent for organic synthesis, a drug for treating certain diseases, and a tool for studying biochemical and physiological processes. For example, 2-chloro-N-(4-mercaptophenyl)benzamide has been used as a reagent for the synthesis of a variety of compounds, including the synthesis of 2-chloro-N-phenylbenzamide, a compound with potential applications in the pharmaceutical industry. Additionally, 2-chloro-N-(4-mercaptophenyl)benzamide has been used as a drug to treat certain forms of cancer, and has been used in studies of biochemical and physiological processes, such as the effects of 2-chloro-N-(4-mercaptophenyl)benzamide on the activity of the enzyme cyclooxygenase-2.

properties

IUPAC Name

2-chloro-N-(4-sulfanylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNOS/c14-12-4-2-1-3-11(12)13(16)15-9-5-7-10(17)8-6-9/h1-8,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXDVNTWIJXFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-mercaptophenyl)benzamide

Synthesis routes and methods

Procedure details

S-4-(2-chlorobenzamido)phenyl 2-chlorobenzothioate (305 g, 0.76 mol), EtOAc (325 mL), and water (65 mL) are charged to a flask fitted with reflux condenser. A solution of NaOH (3 eq., 50% aq.) is added and the mixture heated to 70° C. for 30-40 minutes. EtOAc was removed by distillation at 100 mm Hg and the mixture cooled to 5° C. The mixture was acidified with 6N HCl to pH 2. The solid is collected by vacuum filtration and washed with water (390 mL). The solid is taken up in CH2Cl2 (520 mL) and washed with saturated aqueous NaHCO3. The organic layer is dried over Na2SO4, filtered, and concentrated to give the desired material (174 g, 87%).
Name
S-4-(2-chlorobenzamido)phenyl 2-chlorobenzothioate
Quantity
305 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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